Cas no 2285-60-1 (3-Fluoro-2,5-dimethylaniline)

3-Fluoro-2,5-dimethylaniline structure
3-Fluoro-2,5-dimethylaniline structure
Product name:3-Fluoro-2,5-dimethylaniline
CAS No:2285-60-1
MF:C8H10FN
Molecular Weight:139.170105457306
MDL:MFCD34602414
CID:5002488

3-Fluoro-2,5-dimethylaniline 化学的及び物理的性質

名前と識別子

    • 3-fluoro-2,5-dimethylaniline
    • 2,5-Dimethyl-3-fluoroaniline
    • Benzenamine, 3-fluoro-2,5-dimethyl-, hydrochloride (1:1)
    • 3-Fluoro-2,5-dimethyl-phenylamine hydrochloride
    • 3-Fluoro-2,5-dimethylaniline
    • MDL: MFCD34602414
    • インチ: 1S/C8H10FN/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,10H2,1-2H3
    • InChIKey: DAUDNMQURSQPKF-UHFFFAOYSA-N
    • SMILES: FC1=CC(C)=CC(=C1C)N

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 10
  • 回転可能化学結合数: 0
  • 複雑さ: 116
  • トポロジー分子極性表面積: 26
  • XLogP3: 2.1

3-Fluoro-2,5-dimethylaniline Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A010013035-500mg
2,5-Dimethyl-3-fluoroaniline
2285-60-1 97%
500mg
$790.55 2023-09-02
Alichem
A010013035-1g
2,5-Dimethyl-3-fluoroaniline
2285-60-1 97%
1g
$1475.10 2023-09-02
eNovation Chemicals LLC
Y1125863-1g
3-Fluoro-2,5-dimethyl-phenylamine hydrochloride
2285-60-1 95%
1g
$1545 2024-07-28
eNovation Chemicals LLC
Y1125863-5g
3-Fluoro-2,5-dimethyl-phenylamine hydrochloride
2285-60-1 95%
5g
$5465 2024-07-28
eNovation Chemicals LLC
Y1125863-100mg
3-Fluoro-2,5-dimethyl-phenylamine hydrochloride
2285-60-1 95%
100mg
$325 2025-02-21
eNovation Chemicals LLC
Y1125863-5g
3-Fluoro-2,5-dimethyl-phenylamine hydrochloride
2285-60-1 95%
5g
$5465 2025-02-21
Alichem
A010013035-250mg
2,5-Dimethyl-3-fluoroaniline
2285-60-1 97%
250mg
$470.40 2023-09-02
eNovation Chemicals LLC
Y1125863-100mg
3-Fluoro-2,5-dimethyl-phenylamine hydrochloride
2285-60-1 95%
100mg
$325 2024-07-28
eNovation Chemicals LLC
Y1125863-250mg
3-Fluoro-2,5-dimethyl-phenylamine hydrochloride
2285-60-1 95%
250mg
$525 2025-02-21
eNovation Chemicals LLC
Y1125863-50mg
3-Fluoro-2,5-dimethyl-phenylamine hydrochloride
2285-60-1 95%
50mg
$235 2024-07-28

3-Fluoro-2,5-dimethylaniline 関連文献

3-Fluoro-2,5-dimethylanilineに関する追加情報

3-Fluoro-2,5-Dimethylaniline: A Comprehensive Overview

3-Fluoro-2,5-dimethylaniline, also known by its CAS number 2285-60-1, is a unique organic compound that has garnered significant attention in the field of pharmaceutical chemistry. This compound belongs to the class of aromatic amines and is characterized by the presence of a fluorine atom at the meta position relative to two methyl groups on aniline. The combination of these functional groups renders this compound highly interesting for various applications, particularly in drug discovery and development.

The structure of 3-Fluoro-2,5-dimethylaniline is defined by its aromatic ring with three substituents: a fluorine atom at position 3 and methyl groups at positions 2 and 5. This arrangement provides the molecule with distinct electronic and steric properties, which are crucial for its biological activity. The presence of the fluorine atom introduces electronegativity into the structure, influencing the compound's reactivity and solubility in various media.

Recent studies have highlighted the potential of 3-Fluoro-2,5-dimethylaniline as a valuable building block in medicinal chemistry. Its versatility allows for easy incorporation into larger molecular frameworks, making it an attractive candidate for the synthesis of bioactive compounds. For instance, this compound has been explored as a precursor for the development of fluorinated aromatic drugs, which are known for their enhanced pharmacokinetic properties compared to non-fluorinated analogs.

In addition to its role as a building block, 3-Fluoro-2,5-dimethylaniline has demonstrated interesting biological activity in several experimental models. Research conducted over the past decade has revealed its potential as an antifungal agent, particularly against pathogenic fungi such as Candida albicans. The compound's ability to disrupt fungal cell membrane integrity has been attributed to its interaction with ergosterol, a key component of the fungal cell membrane.

Beyond antifungal activity, 3-Fluoro-2,5-dimethylaniline has also shown promise in the realm of cancer drug development. Preclinical studies have indicated that this compound can inhibit the growth of various cancer cell lines by targeting key signaling pathways involved in tumor proliferation and survival. For example, it has been found to modulate the activity of the MAPK/ERK pathway, a well-known regulator of cancer cell growth.

The synthesis of 3-Fluoro-2,5-dimethylaniline is straightforward and can be achieved through a series of nucleophilic aromatic substitutions or by leveraging the Burnstein reaction, a method that involves the fluorination of aniline derivatives. The choice of reagents and reaction conditions plays a critical role in determining the yield and purity of the final product, which are essential considerations for its application in drug discovery.

One of the most notable advantages of 3-Fluoro-2,5-dimethylaniline is its stability under physiological conditions. This attribute ensures that the compound remains bioactive upon administration, minimizing the risk of degradation and enhancing its therapeutic efficacy. Furthermore, its low toxicity profile makes it a safe candidate for further preclinical and clinical evaluations.

Recent advancements in computational chemistry have also contributed to our understanding of the molecular interactions mediated by 3-Fluoro-2,5-dimethylaniline. Through the use of machine learning algorithms and quantum mechanical modeling, researchers have gained insights into how the compound's electronic and steric properties influence its binding affinity to target proteins. These findings are instrumental in guiding the design of more potent and selective drug candidates.

In summary, 3-Fluoro-2,5-dimethylaniline is a multifaceted compound with a wide range of applications in the pharmaceutical industry. Its unique structural features, combined with its demonstrated biological activity, position it as a valuable tool in the arsenal of modern drug discovery. As research continues to uncover new avenues for its utilization, it is poised to play an increasingly significant role in the development of life-saving therapies.

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